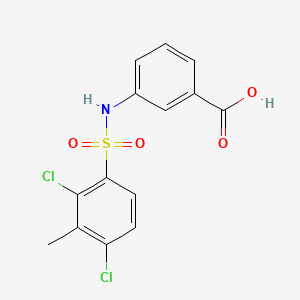

3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

Description

Properties

IUPAC Name |

3-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-8-11(15)5-6-12(13(8)16)22(20,21)17-10-4-2-3-9(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLKNWTZRUVXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid typically involves the sulfonation of 2,4-dichloro-3-methylbenzenesulfonamide followed by a coupling reaction with benzoic acid. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and coupling processes.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates, such as 2,4-dichloro-3-methylbenzenesulfonamide, followed by its reaction with benzoic acid under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

Medicine: Due to its structural similarity to other sulfonamides, it may have potential antibacterial properties and could be explored for drug development.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.

Uniqueness

3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dichloro and methyl groups may enhance its stability and effectiveness compared to other sulfonamides.

Biological Activity

3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C14H11Cl2NO4S

- Molecular Weight : 360.21 g/mol

- Chemical Structure : The compound features a benzoic acid core substituted with a sulfonamide group and dichloromethylphenyl moiety, contributing to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the sulfonamide group can inhibit certain enzymes, potentially affecting metabolic pathways related to inflammation and cell signaling.

- Anti-inflammatory Effects : Studies have shown that similar compounds can modulate inflammatory responses, indicating potential use in conditions like arthritis or other inflammatory diseases.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

- In vitro Studies : The compound has demonstrated antimicrobial properties against various bacterial strains. In one study, it was found to inhibit the growth of Gram-positive bacteria effectively.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

- Cell Line Studies : Preliminary studies indicate cytotoxic effects against cancer cell lines, particularly in breast and colon cancer models. The compound appears to induce apoptosis in these cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

Anti-inflammatory Effects

- Animal Models : In vivo studies using animal models of inflammation have shown a reduction in inflammatory markers when treated with the compound. This suggests its potential for treating inflammatory diseases.

Case Studies

- Occupational Exposure Study : A study involving workers exposed to similar sulfonamide compounds reported respiratory symptoms linked to sensitization. While this does not directly involve this compound, it highlights the need for safety evaluations in industrial applications of sulfonamide derivatives .

- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the efficacy of sulfonamide derivatives in cancer treatment protocols. Early results show promise, particularly in combination therapies with existing chemotherapeutics.

Q & A

Q. What are the established synthetic routes for 3-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid?

The synthesis typically involves coupling a sulfonyl chloride derivative with a benzoic acid scaffold. For example, analogous compounds (e.g., salicylic acid-derived sulfonamides) are synthesized via:

- Step 1 : Reacting methyl 3-amino-2-hydroxybenzoate with a halogenated sulfonyl chloride (e.g., 5-bromo-3-chloro-2-hydroxyphenylsulfonyl chloride) in anhydrous THF under nitrogen, followed by purification via flash chromatography .

- Step 2 : Hydrolysis of the methyl ester using LiOH in THF/MeOH/H₂O to yield the free carboxylic acid .

Key reagents include TMS diazomethane for methyl ester formation and Pd catalysts for cross-coupling reactions. Characterization involves ¹H/¹⁹F NMR, LCMS, and HRMS to confirm purity and structure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR are used to confirm substitution patterns (e.g., chlorine and methyl groups) and sulfonamide linkage integrity. For example, aromatic protons in the benzoic acid moiety appear as distinct doublets in δ 6.8–8.2 ppm .

- LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 521.7 for bromo-chloro derivatives) and detects impurities .

- FT-IR : Confirms functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme Inhibition : Sulfonamide benzoic acid derivatives inhibit WD40-repeat proteins, which are implicated in cancer and neurodegenerative diseases. Structural analogs show sub-micromolar IC₅₀ values in biochemical assays .

- Antimicrobial Development : Derivatives with electron-donating groups (e.g., glycine anhydride) exhibit potent antitubercular activity (MIC = 1.6 µg/mL), outperforming standard drugs .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

- Catalyst Screening : Use Pd₂(dba)₃/Xantphos systems for Buchwald-Hartwig couplings to improve aryl amination efficiency .

- Solvent Optimization : Replace THF with DMF in SNAr reactions to enhance solubility of halogenated intermediates .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side-product formation during diazomethane-mediated methylations .

Q. What computational strategies are employed to predict the bioactivity of derivatives?

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate substituent effects (e.g., trifluoromethoxy vs. pentafluorosulfanyl groups) with antitubercular activity .

- Molecular Docking : Simulations with Mycobacterium tuberculosis dihydrofolate reductase (DHFR) identify critical hydrogen bonds between the sulfonamide group and Thr113/Asn118 residues .

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose one-step routes using commercially available precursors .

Q. How to address discrepancies in biological activity data across different studies?

- Structural Validation : Re-examine NMR/HRMS data to rule out impurities or stereochemical variations. For example, axial vs. equatorial sulfonamide conformers may alter enzyme binding .

- Assay Standardization : Use isogenic cell lines or consistent MIC protocols to minimize variability in antimicrobial studies .

- SAR Reassessment : Compare substituent electronic profiles (e.g., Cl vs. CF₃) to clarify contradictory trends in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.